but-3-enyl 2-methylpropanoate
CAS No.: 144634-58-2
Cat. No.: VC16853383
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144634-58-2 |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | but-3-enyl 2-methylpropanoate |
| Standard InChI | InChI=1S/C8H14O2/c1-4-5-6-10-8(9)7(2)3/h4,7H,1,5-6H2,2-3H3 |
| Standard InChI Key | ZWGVKCZJCBBYSI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)OCCC=C |
Introduction
Chemical Identity and Structural Features
But-3-enyl 2-methylpropanoate consists of a but-3-enyl group (CH₂=CHCH₂CH₂O−) esterified with 2-methylpropanoic acid (isobutyric acid). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 79964-12-8 | |
| Molecular Formula | C₈H₁₂O₂ | |
| Molecular Weight | 140.18 g/mol | |
| Exact Mass | 140.08400 Da | |
| PSA (Polar Surface Area) | 26.30 Ų | |
| LogP (Partition Coefficient) | 1.68 |
The compound’s structure enables dual reactivity: (1) radical polymerization via the methacrylate group and (2) electrophilic additions at the allylic double bond . Stereoelectronic effects from the ester moiety influence its stability and reaction kinetics, as observed in studies of analogous esters .
Synthesis and Manufacturing
Precursor Preparation
The synthesis typically involves two precursors:
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3-Buten-1-ol (CAS 627-27-0): Synthesized via Grignard reaction between vinylmagnesium chloride and ethylene oxide, yielding 73.6% pure product .
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2-Methylpropanoic Acid (Isobutyric Acid): The deprotonated form (isobutyrate, CAS 5711-69-3) exhibits a density of 1.57 g/cm³ and is commonly used in esterifications .
Esterification Protocol
A two-step esterification process is employed:
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Acid Catalysis: 3-Buten-1-ol reacts with isobutyric acid under acidic conditions (e.g., H₂SO₄) at 60–80°C.
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Purification: Fractional distillation removes unreacted alcohol and acid, yielding >99% pure ester .
Key challenges include avoiding polymerization of the methacrylate group during synthesis, necessitating inhibitors like hydroquinone .
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1720 cm⁻¹ and ν(C-O) at ~1250 cm⁻¹, consistent with methacrylate esters .
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NMR: Predicted signals:
Solubility and Reactivity
The compound is sparingly soluble in water (LogP = 1.68) but miscible with organic solvents like ethanol and diethyl ether. The allyl group undergoes hydrohalogenation and epoxidation, while the ester group participates in transesterification .
Applications in Industry and Research
Polymer Chemistry
But-3-enyl 2-methylpropanoate serves as a monomer for:
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Cross-Linked Polymers: Copolymerization with styrene or acrylates enhances mechanical strength in resins .
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Dendritic Architectures: The allyl group facilitates post-polymerization modifications, enabling tailored surface functionalities .
Organic Synthesis
The compound is a precursor to:
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γ,δ-Unsaturated Ketones: Via ozonolysis or hydroformylation .
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Chiral Auxiliaries: Asymmetric hydrogenation of the double bond yields enantiomerically pure intermediates .
Research Advancements
Catalytic Innovations
D’Annibale et al. (2007) demonstrated Pd-catalyzed allylic amination of but-3-enyl 2-methylpropanoate, achieving 89% yield with chiral ligands .
Kinetic Studies
Bristow (1958) investigated the ester’s hydrolysis kinetics, revealing pseudo-first-order behavior in alkaline media .
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